(Quinolin-8-ylsulfanyl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(Quinolin-8-ylsulfanyl)(3,4,5-trimethoxyphenyl)methanone is a chemical compound with the molecular formula C₁₉H₁₇NO₄S and a molecular weight of 355.41 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Quinolin-8-ylsulfanyl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of quinolin-8-ylthiol with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
(Quinolin-8-ylsulfanyl)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinolin-8-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Quinolin-8-ylsulfanyl)(3,4,5-trimethoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Quinolin-8-ylsulfanyl)(3,4,5-trimethoxyphenyl)methanone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(Quinolin-8-ylsulfanyl)(3,4,5-trimethoxyphenyl)methanone: Unique due to the presence of both quinolin-8-ylsulfanyl and 3,4,5-trimethoxyphenyl groups.
(Quinolin-8-ylsulfanyl)(phenyl)methanone: Lacks the methoxy groups on the phenyl ring.
(Quinolin-8-ylsulfanyl)(3,4-dimethoxyphenyl)methanone: Has fewer methoxy groups on the phenyl ring.
Uniqueness
This compound is unique due to the combination of its quinolin-8-ylsulfanyl and 3,4,5-trimethoxyphenyl groups, which may confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C19H17NO4S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
S-quinolin-8-yl 3,4,5-trimethoxybenzenecarbothioate |
InChI |
InChI=1S/C19H17NO4S/c1-22-14-10-13(11-15(23-2)18(14)24-3)19(21)25-16-8-4-6-12-7-5-9-20-17(12)16/h4-11H,1-3H3 |
InChI Key |
PSWMHIRHRKGZLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)SC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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